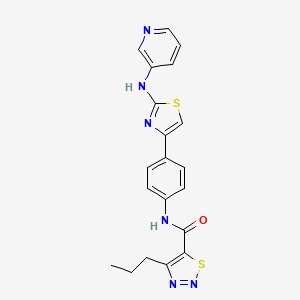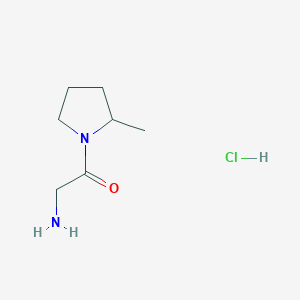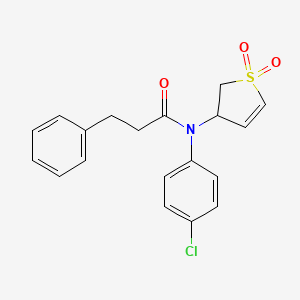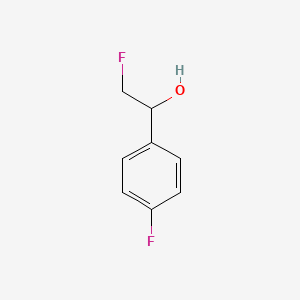
2-Fluoro-1-(4-fluorophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of a fluorine atom on both the phenyl ring and the ethanol moiety, which imparts unique chemical properties.
作用机制
Target of Action
It’s known that many bioactive aromatic compounds, including those with a fluorophenyl group, can bind with high affinity to multiple receptors . These interactions can be helpful in developing new useful derivatives .
Mode of Action
crispum cells . This process can lead to the formation of (S)-(–)-1-(4-fluorophenyl)ethanol .
Biochemical Pathways
It’s known that fluorinated compounds can be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that the strength of the carbon-fluorine bond can convey stability to fluorinated drugs, potentially affecting their bioavailability .
Result of Action
It’s known that fluorinated compounds can have diverse biological activities and therapeutic possibilities .
Action Environment
It’s known that the compound should be stored in a dry, cool, and well-ventilated place . It’s also known that the compound is combustible and can react with open flames or hot surfaces .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-fluorophenyl)ethanol typically involves the reduction of 1-(4-fluorophenyl)ethanone using various reducing agents. One common method is the enantioselective biocatalytic reduction of 1-(4-fluorophenyl)ethanone using Petroselinum crispum cells, which can yield (S)-(-)-1-(4-fluorophenyl)ethanol with high enantioselectivity . The reaction conditions include an aqueous medium at a temperature of 23-27°C for 48 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar reduction processes but on a larger scale, utilizing more robust and scalable reducing agents and catalysts. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-Fluoro-1-(4-fluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluorophenylacetaldehyde or 4-Fluorophenylacetone.
Reduction: Various alcohol derivatives depending on the specific reducing agent and conditions.
Substitution: Substituted phenyl derivatives with different functional groups replacing the fluorine atoms.
科学研究应用
2-Fluoro-1-(4-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- 4-Fluorobenzyl alcohol
- 4-Fluoro-α-methylbenzyl alcohol
- 1-(4-Chlorophenyl)ethanol
- 1-Phenylethanol
Uniqueness
2-Fluoro-1-(4-fluorophenyl)ethanol is unique due to the presence of fluorine atoms on both the phenyl ring and the ethanol moiety, which imparts distinct chemical and biological properties. This dual fluorination can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its non-fluorinated or singly fluorinated analogs .
属性
IUPAC Name |
2-fluoro-1-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVFMQCVLZOZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CF)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
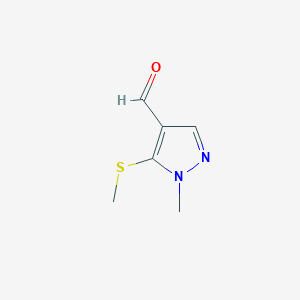
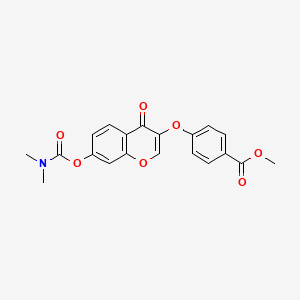

![N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2880436.png)
![4-methoxy-5-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2880437.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2880438.png)

![2-[(Dimethylamino)methyl]-4-nitrophenol](/img/structure/B2880440.png)
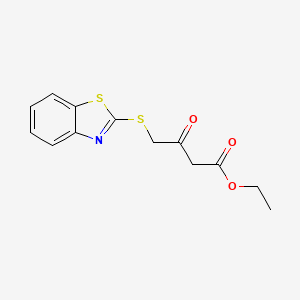
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2880443.png)
